2,6,6-Trimethylcyclohex-2-en-1-one
Overview
Description
2,6,6-Trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a member of the cyclohexenone family, characterized by a six-membered aliphatic ring with a ketone group and one endocyclic double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,6-Trimethylcyclohex-2-en-1-one can be synthesized using various methods. One common method involves the palladium-catalyzed carbonylation of 2,6,6-trimethyl-1-cyclohexene. Another method is the oxidation of 2,6,6-trimethyl-1-cyclohexanol using suitable oxidants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring the compound meets the standards required for its applications in the perfume and fragrance industry.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6,6-Trimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the perfume industry to create natural-like fragrances in artificial perfumes.
Mechanism of Action
The mechanism of action of 2,6,6-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of bioactive metabolites. These metabolites can interact with enzymes and receptors in biological systems, exerting their effects through modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6,6-Trimethyl-2-cyclohexenone
- 2,6,6-Trimethylcyclohex-2-enone
- 5-Cyclohexen-1-one, 2,2,6-trimethyl
Uniqueness
2,6,6-Trimethylcyclohex-2-en-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its floral odor makes it particularly valuable in the perfume industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,6,6-trimethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-5-4-6-9(2,3)8(7)10/h5H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZOZQQIIMORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173830 | |
Record name | 2,6,6-Trimethyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20013-73-4 | |
Record name | 2,6,6-Trimethyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20013-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,6-Trimethyl-2-cyclohexen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020013734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,6-Trimethyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077U78EJL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6,6-Trimethyl-2-cyclohexen-1-one in natural systems?
A: 2,6,6-Trimethyl-2-cyclohexen-1-one has been identified as a volatile organic compound associated with cyanobacteria and algae in freshwater ecosystems. Specifically, it was detected in a eutrophic shallow lake, indicating its potential role in the chemical ecology of these organisms. [] This finding highlights the importance of studying this compound within a broader ecological context.
Q2: What is the structural characterization of 2,6,6-Trimethyl-2-cyclohexen-1-one?
A2: While specific spectroscopic data is not detailed in the provided research, the compound's molecular formula is C9H14O, and its molecular weight is 138.21 g/mol. It's structurally characterized as a cyclic ketone with three methyl substituents.
Q3: How is 2,6,6-Trimethyl-2-cyclohexen-1-one utilized in organic synthesis?
A: 2,6,6-Trimethyl-2-cyclohexen-1-one serves as a crucial starting material in the synthesis of various natural products. For instance, it was employed in the first successful synthesis of (±)-Robinlin, a bioactive homomonoterpene. [] Additionally, its enantiomerically pure derivative, (R)-4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one, is a key intermediate in the synthesis of (3R, 3′R, 6′R)-lutein, a naturally occurring carotenoid. [] This highlights the compound's versatility as a building block in organic chemistry.
Q4: Are there any known chiral derivatives of 2,6,6-Trimethyl-2-cyclohexen-1-one with biological relevance?
A: Yes, (-)-(S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one serves as a starting material in the synthesis of (+)-(6R)-α-ionone. [] This particular enantiomer of α-ionone is significant due to its potential biological activity and applications in fragrance and flavor industries. This example demonstrates the importance of chirality in biological systems and the potential of using 2,6,6-Trimethyl-2-cyclohexen-1-one derivatives for targeted applications.
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